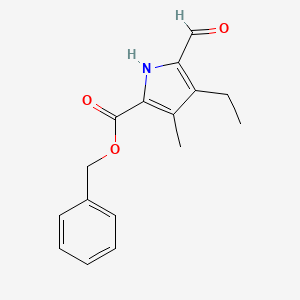

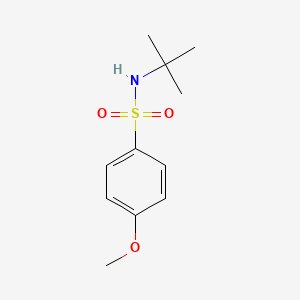

N-(tert-butyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(tert-butyl)-4-methoxybenzenesulfonamide often involves novel reagents or catalytic systems that enhance reaction selectivity or efficiency. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a novel electrophilic fluorinating reagent offering improved enantioselectivity in specific reactions compared to its analogues (Yasui et al., 2011). Additionally, methodologies employing N-tert-butylbenzenesulfenamide for the oxidation of alcohols to carbonyl compounds without affecting sensitive functional groups showcase the compound's versatility and efficiency in synthesis processes (Matsuo et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its analogues have been elucidated through various spectroscopic and crystallographic techniques. Studies have provided insights into their supramolecular architectures, revealing the importance of intermolecular interactions such as hydrogen bonding and π-π stacking in determining their structural properties (Rodrigues et al., 2015).

Chemical Reactions and Properties

Compounds within this class participate in a range of chemical reactions, demonstrating their broad utility in organic synthesis. For instance, their use in catalyzing oxidation reactions or as intermediates in the preparation of secondary amines has been documented. The chemical reactivity of these compounds often hinges on the presence of the tert-butyl and methoxy groups, which can influence the electronic characteristics of the benzenesulfonamide ring and thus its reactivity patterns (Kurosawa et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting points, and crystal structures, are significantly affected by their molecular architecture. The introduction of tert-butyl and methoxy groups can enhance solubility in organic solvents and modify the compound's crystallinity, impacting its application in material science and pharmaceutical formulation (Ye, 2007).

Chemical Properties Analysis

The chemical properties of these sulfonamides, including their acidity, basicity, and reactivity towards nucleophiles or electrophiles, are tailored by the substituents on the benzene ring. Studies involving quantum-chemical calculations have been applied to these compounds, providing insights into their stability, reactivity, and potential interaction with biological targets (Sun Peiming et al., 2022).

科学的研究の応用

Catalysis and Material Synthesis

N-(tert-butyl)-4-methoxybenzenesulfonamide has been utilized in the synthesis of sulfonamide-substituted iron phthalocyanine, which exhibits remarkable stability under oxidative conditions and is considered for potential oxidation catalysts. This compound facilitates the oxidation of cyclohexene and styrene, leading to industrially relevant products such as allylic ketones and benzaldehyde, showcasing its utility in developing new catalytic materials and processes (Işci et al., 2014).

Fluorination Reagents

The chemical has found its application in the creation of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating reagent. NFBSI showcases improved enantioselectivity in the fluorination of silylenol ether, indicating its significant role in advancing the synthesis of fluorine-containing organic compounds, which are crucial in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Bioactive Compound Synthesis

Research has also explored its use in synthesizing potential bioactive Schiff base compounds. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties, as well as cytotoxicity against cancer cell lines. Their ability to interact with DNA suggests potential applications in developing therapeutic agents (Sirajuddin et al., 2013).

Oxidation Reactions

This compound has been effectively used in the catalytic oxidation of alcohols to their corresponding carbonyl compounds, a crucial reaction in organic synthesis. The process is notable for its mild conditions and selectivity, preserving functional groups in alcohols and offering a method for the selective oxidation of primary hydroxy groups in diols (Matsuo et al., 2003).

Antioxidant Activity

Quantum-chemical calculations have been applied to derivatives of this compound, predicting their optimized state and free energy. This study provides insights into the molecular orbitals participating in spectrum formation, highlighting its potential antioxidant activity (Peiming et al., 2022).

作用機序

Target of Action

It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria .

Mode of Action

By binding to the enzyme’s active site, they prevent PABA from binding, thus inhibiting the enzyme and halting folic acid synthesis .

Biochemical Pathways

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting folic acid synthesis, sulfonamides can halt bacterial growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of N-tert-butyl-4-methoxybenzenesulfonamide .

将来の方向性

特性

IUPAC Name |

N-tert-butyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSCQSSLXIFXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)